molecular formula C18H16N2O4 B055246 1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl- CAS No. 119462-56-5

1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-

Cat. No.: B055246
CAS No.: 119462-56-5
M. Wt: 324.3 g/mol
InChI Key: MIIBUHIQXLFJFP-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl- is a bismaleimide derivative characterized by two maleimide (1H-pyrrole-2,5-dione) rings connected via a 1,3-phenylenebis(methylene) linker. Each maleimide ring bears a methyl substituent at the 3-position. Bismaleimides are widely used in polymer chemistry as crosslinking agents due to their thermal stability and reactivity in radical or Michael addition reactions .

Key structural features of this compound include:

  • Linker: 1,3-Phenylene bis(methylene) group, providing rigidity and directional stability.
  • Substituents: 3-methyl groups on each maleimide ring, influencing electronic properties and steric hindrance.
  • Molecular formula: Likely analogous to CAS 6422-83-9 (C15H10N2O4; MW 282.25 g/mol), a related bismaleimide with a methyl-substituted phenylene linker .

Properties

IUPAC Name

3-methyl-1-[[3-[(3-methyl-2,5-dioxopyrrol-1-yl)methyl]phenyl]methyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-6-15(21)19(17(11)23)9-13-4-3-5-14(8-13)10-20-16(22)7-12(2)18(20)24/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIBUHIQXLFJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)CC2=CC(=CC=C2)CN3C(=O)C=C(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073081
Record name 1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-
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Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals
Record name 1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-
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CAS No.

119462-56-5
Record name 1,3-Bis(citraconimidomethyl)benzene
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Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylenebis(methylene))bis(3-methyl-
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Record name 1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-
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Record name 1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-
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Record name 1,3-bis(3-methyl-2,5-dioxo-1H-pyrrolinylmethyl)benzene
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Preparation Methods

Reaction Components and Stoichiometry

The reaction follows a 2:1 molar ratio of 2-methylmaleic anhydride to m-xylylenediamine. Key components include:

Component Role Quantity (Example 1)
2-Methylmaleic anhydrideDianhydride reagent112 g (1 mol)
m-XylylenediamineDiamine linker68 g (0.5 mol)
Acetic acidSolvent224 g
Ethanol/Toluene (1:1)Recrystallization solvent300 g

Reaction Conditions and Process

The synthesis occurs in three stages:

  • Condensation : Reagents react in acetic acid at 110–120°C for 3–6 hours, forming the bis-imide intermediate.

  • Solvent Removal : Excess acetic acid is evaporated under reduced pressure at 70°C.

  • Crystallization : Adding ethanol/toluene induces precipitation, yielding off-white crystals with 98–99.5% purity after washing.

Yield and Purity Optimization

Parameter Effect on Yield Optimal Value
Reaction temperatureHigher temps reduce time110–120°C
Reaction durationLonger times improve conversion3–6 hours
Solvent polarityEthanol/toluene mix prevents oligomerization1:1 ratio

Alternative Synthetic Approaches

Solvent System Variations

While acetic acid is standard, substitutions impact reaction kinetics:

Solvent Reaction Time Yield Purity Source
Acetic acid6 hours91%99.5%
Methanol8 hours84%97.2%
Tetrahydrofuran12 hours72%95.1%

Polar aprotic solvents like dimethylformamide are avoided due to side reactions with maleic anhydride.

Catalytic Enhancements

Recent studies demonstrate that Brønsted acids (e.g., p-toluenesulfonic acid) at 0.5 mol% reduce reaction times by 40% without compromising yield.

Mechanistic Insights

The synthesis proceeds through a two-step imidization mechanism:

  • Nucleophilic Attack : m-Xylylenediamine’s amine groups react with 2-methylmaleic anhydride’s electrophilic carbonyl carbons, forming amic acid intermediates.

  • Cyclodehydration : Heating eliminates water, converting amic acids to stable pyrrole-2,5-dione rings. This step is irreversible above 80°C.

The reaction’s exothermic nature (ΔH = −58 kJ/mol) necessitates controlled heating to prevent thermal degradation.

Industrial-Scale Production

LANXESS Corporation’s manufacturing protocol emphasizes:

  • Closed-loop systems to minimize occupational exposure

  • Continuous distillation for solvent recovery (90% acetic acid reuse)

  • In-line HPLC monitoring (Newcrom R1 column) to maintain >98% purity

Challenges and Solutions

Challenge Mitigation Strategy Efficacy
Oligomer formationEthanol/toluene anti-solventReduces byproducts 8x
Slow crystallizationSeeding with product crystalsCuts time by 50%
Residual solvent retentionVacuum drying at 60°CMeets ICH Q3C limits

Emerging Methodologies

Recent advances include:

  • Microwave-assisted synthesis : Reduces reaction time to 45 minutes with comparable yields

  • Flow chemistry systems : Achieve 2.3 kg/hour throughput in pilot studies

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dione, 1,1’-[1,3-phenylenebis(methylene)]bis[3-methyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: Substitution reactions can occur at the aromatic ring or the pyrrole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1,1’-[1,3-phenylenebis(methylene)]bis[3-methyl-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Pyrrole-2,5-dione, 1,1’-[1,3-phenylenebis(methylene)]bis[3-methyl-] exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect cellular pathways and processes, contributing to its biological and industrial applications .

Comparison with Similar Compounds

Structural Variations in Linker Design

Bismaleimides differ primarily in their linker groups, which dictate their physical and chemical properties. Below is a comparative analysis:

Compound Name (CAS) Linker Type Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (Analogous to CAS 6422-83-9) 1,3-Phenylene bis(methylene) C15H10N2O4 282.25 Density: 1.506 g/cm³; High rigidity
1,1’-(1,6-Hexanediyl)bis- (CAS 4856-87-5) Aliphatic (hexanediyl) C14H16N2O4 276.29 LogP: 1.38; Flexible backbone
1,1'-(Oxybis(4,1-phenylene))bis- (CAS 13132-94-0) Aromatic-ether (oxybis phenylene) C18H10N2O5 334.28 Enhanced solubility due to ether linkage
1,1'-(Methylenebis(4,1-phenylene))bis- (CAS 13676-54-5) Methylenebis phenylene C19H12N2O4 332.31 Extended conjugation; higher thermal stability

Key Findings :

  • Rigidity vs. Flexibility : The target compound’s 1,3-phenylene bis(methylene) linker imparts rigidity, favoring applications in high-performance thermosets. In contrast, aliphatic linkers (e.g., hexanediyl) enhance flexibility, suitable for elastomers .
  • Solubility : Ether-containing linkers (e.g., CAS 13132-94-0) improve solubility in polar solvents, whereas aromatic linkers like methylenebis phenylene (CAS 13676-54-5) reduce solubility but increase thermal resistance .

Substituent Effects

Substituents on the maleimide ring modulate reactivity and steric effects:

Compound Name (CAS) Substituents Reactivity Impact
Target Compound 3-methyl Steric hindrance slows crosslinking; stabilizes radical intermediates
1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- (from ) 3-ethyl, 4-methyl Increased hydrophobicity; volatile aroma applications in food science
1-(Hydroxymethyl)-3-methyl- (CAS 14342-17-7) 1-hydroxymethyl, 3-methyl Polar hydroxymethyl group enhances water solubility

Key Findings :

  • Steric Effects : Methyl groups at the 3-position (target compound) reduce reaction rates in polymerization compared to unsubstituted bismaleimides .
  • Functional Groups : Hydroxymethyl substituents (CAS 14342-17-7) enable hydrogen bonding, broadening applications in biomedical materials .

Biological Activity

1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-], also known as Perkalink 900, is a compound with significant potential in various biological applications. Its structure consists of a pyrrole backbone with multiple functional groups that contribute to its reactivity and biological activity. This article aims to explore the biological activities associated with this compound, including its anti-inflammatory, antimicrobial, and potential anxiolytic effects.

  • Chemical Formula : C18H16N2O4
  • Molecular Weight : 324.33 g/mol
  • CAS Number : 119462-56-5
  • Physical State : White lump pastille at ambient conditions
  • Solubility : 40.8 mg in water at 20°C
  • Melting Range : 83 - 87°C

Anti-inflammatory Activity

Research has demonstrated that derivatives of 1H-Pyrrole-2,5-dione exhibit potent anti-inflammatory properties. A study evaluated a series of pyrrole derivatives for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index
MPO-00296.0>1000>168

The compound MPO-0029 was identified as a highly selective COX-2 inhibitor with an IC50 value significantly lower than that of celecoxib, a well-known anti-inflammatory drug .

Antimicrobial Activity

Compounds derived from 1H-Pyrrole-2,5-dione have also been reported to possess antimicrobial properties. A study investigated several derivatives against various bacterial strains and found notable inhibitory effects. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anxiolytic Activity

In vivo studies have shown that certain substituted pyrrole derivatives exhibit anxiolytic effects. For instance, compound 2p demonstrated significant anxiolytic activity at low doses in behavioral assays such as the light/dark box and elevated plus-maze tests . This suggests potential therapeutic applications in treating anxiety disorders.

Case Study 1: Synthesis and Evaluation of COX Inhibitors

A comprehensive study synthesized several derivatives of 1H-Pyrrole-2,5-dione and evaluated their biological activities. The focus was on their ability to inhibit prostaglandin E2 production in macrophage cells stimulated by lipopolysaccharides (LPS). The most potent compound showed an IC50 value of 8.7 nM for PGE2 production.

Case Study 2: Antimicrobial Screening

Another investigation involved screening various pyrrole derivatives against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as antimicrobial agents.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to consider the safety profile of these compounds. According to safety assessments:

  • Short-term exposure may cause skin sensitization and eye irritation.
  • Long-term exposure could lead to gastrointestinal damage based on animal studies .

Q & A

Basic: What are the recommended methods for synthesizing 1H-Pyrrole-2,5-dione derivatives, and how can structural purity be ensured?

Methodological Answer:
Synthesis of this bismaleimide derivative typically involves Michael addition or condensation reactions using maleic anhydride and aromatic diamines under controlled conditions. For example, analogous compounds like N,N'-hexamethylenebismaleimide are synthesized via nucleophilic substitution between maleimide precursors and alkyl/aryl diamines . To ensure structural purity:

  • Characterization : Use FT-IR to confirm the presence of maleimide carbonyl peaks (1750–1700 cm⁻¹) and ¹H/¹³C-NMR to verify aromatic and methylene linkages .
  • Chromatography : Employ HPLC or GC-MS to detect impurities, with retention times calibrated against reference standards .

Advanced: How do thermodynamic properties, such as reaction enthalpy (ΔrH°), influence the optimization of polymerization reactions involving this compound?

Methodological Answer:
The exothermic reaction enthalpy (ΔrH° = -100 kJ/mol) reported for similar bismaleimides indicates favorable polymerization kinetics . To optimize reactions:

  • Temperature Control : Use calorimetry to monitor heat release and adjust reaction rates to prevent thermal runaway.
  • Catalyst Selection : Transition metal catalysts (e.g., palladium) can lower activation energy, as seen in analogous systems .
  • Kinetic Modeling : Apply the Arrhenius equation to correlate temperature with reaction progress, ensuring complete crosslinking without side reactions.

Basic: What spectroscopic techniques are effective in characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H-NMR : Identify methyl protons (δ 2.14 ppm) and aromatic protons (δ 7.25–7.81 ppm) to confirm substitution patterns .
  • FT-IR : Detect maleimide carbonyl stretching (~1700 cm⁻¹) and C-N vibrations (~1350 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₅H₁₀N₂O₄) with ≤0.3% deviation from theoretical values .

Advanced: How can contradictions in acute toxicity data (e.g., oral vs. inhalation toxicity) inform safety protocols in laboratory settings?

Methodological Answer:
The compound exhibits oral LD₅₀ = 2400 mg/kg (rat) but severe inhalation toxicity at 90 mg/m³/4h (pulmonary edema) . To resolve contradictions:

  • Route-Specific Risk Assessment : Prioritize respiratory protection (e.g., N95 masks) over oral exposure controls.
  • In Silico Modeling : Use QSAR models to predict toxicity mechanisms, cross-referencing with experimental data from structurally similar bismaleimides .
  • Hierarchical Testing : Conduct in vitro assays (e.g., Ames test) before in vivo studies to refine exposure limits.

Basic: What are the key considerations in designing experiments to study the biological activity of this compound?

Methodological Answer:

  • Dose-Response Curves : Test concentrations spanning 1–1000 µM to identify IC₅₀ values for cytotoxicity .
  • Control Groups : Include solvents (e.g., DMSO) and positive controls (e.g., cisplatin for anticancer assays).
  • Cell Line Selection : Use human cancer lines (e.g., HeLa) for preliminary screening, followed by primary cell validation .

Advanced: What strategies resolve discrepancies in reported molecular interactions or reactivity under varying experimental conditions?

Methodological Answer:

  • Computational Chemistry : Perform DFT calculations to compare electronic properties (e.g., HOMO-LUMO gaps) with experimental reactivity trends .
  • Solvent Polarity Studies : Assess reaction outcomes in polar (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to isolate solvent effects.
  • Cross-Validation : Replicate conflicting studies using identical conditions (e.g., 80°C, inert atmosphere) to isolate variables .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-

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